molecular formula C17H24N2O2 B2856369 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide CAS No. 921913-24-8

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Cat. No. B2856369
CAS RN: 921913-24-8
M. Wt: 288.391
InChI Key: IXAYFQGZTZNDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, also known as ETOB, is a synthetic compound that has been studied for its potential pharmacological properties. The compound belongs to the class of tetrahydroquinolines, which have been found to exhibit a range of biological activities. ETOB has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is not fully understood, but it has been found to interact with several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been found to modulate the activity of these neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. The compound has also been found to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, the compound can be difficult to purify and may exhibit variable activity depending on the synthesis method used. Additionally, further research is needed to fully understand the potential side effects and limitations of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide in lab experiments.

Future Directions

There are several potential future directions for research on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research is needed to fully understand the potential limitations and side effects of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, as well as its potential interactions with other compounds and medications. Further studies are also needed to optimize the synthesis and purification of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide for use in lab experiments.

Synthesis Methods

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide can be synthesized using several methods, including the reaction of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with ethyl chloroformate, followed by reaction with 3,3-dimethylbutan-1-amine. Another method involves the reaction of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with N,N-dimethylbutylamine in the presence of triethylamine. The yield and purity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide can vary depending on the synthesis method used.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been found to exhibit neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has also been studied for its potential in treating depression and anxiety disorders.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-5-19-14-8-7-13(10-12(14)6-9-16(19)21)18-15(20)11-17(2,3)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAYFQGZTZNDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

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